molecular formula C8H6F3N3 B13543522 1-Azido-2-methyl-3-(trifluoromethyl)benzene

1-Azido-2-methyl-3-(trifluoromethyl)benzene

Cat. No.: B13543522
M. Wt: 201.15 g/mol
InChI Key: HWUNTNOZFYQTKL-UHFFFAOYSA-N
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Description

1-Azido-2-methyl-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, particularly in the synthesis of other organic compounds. This compound is characterized by the presence of an azido group (-N₃), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) attached to a benzene ring.

Preparation Methods

The synthesis of 1-Azido-2-methyl-3-(trifluoromethyl)benzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the diazotization of 2-methyl-3-(trifluoromethyl)aniline followed by a Sandmeyer reaction to replace the diazonium group with an azido group. The reaction conditions often require the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for diazotization, followed by the addition of sodium azide (NaN₃) for the azidation step .

Chemical Reactions Analysis

1-Azido-2-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen in the presence of a catalyst.

Common reagents used in these reactions include sodium azide, reducing agents like LiAlH₄, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Azido-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-2-methyl-3-(trifluoromethyl)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are important in various chemical and biological processes. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

1-Azido-2-methyl-3-(trifluoromethyl)benzene can be compared with other azido-substituted aromatic compounds, such as:

  • 1-Azido-2-(trifluoromethyl)benzene
  • 1-Azido-4-fluorobenzene
  • 1-Azido-4-bromobenzene

These compounds share similar reactivity due to the presence of the azido group but differ in their substituents, which can affect their chemical behavior and applications. The presence of the trifluoromethyl group in this compound makes it unique by providing additional stability and reactivity compared to its analogs .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

1-azido-2-methyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F3N3/c1-5-6(8(9,10)11)3-2-4-7(5)13-14-12/h2-4H,1H3

InChI Key

HWUNTNOZFYQTKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=[N+]=[N-])C(F)(F)F

Origin of Product

United States

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